molecular formula C8H9NO2 B2847724 (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol CAS No. 1251761-34-8

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol

Cat. No.: B2847724
CAS No.: 1251761-34-8
M. Wt: 151.165
InChI Key: HNEXLMRBHGLUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol: is a heterocyclic compound with the molecular formula C8H9NO2 It features a fused ring system consisting of a furan ring and a pyridine ring, with a methanol group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)aldehyde or (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

Its structural features make it a useful probe for investigating biological processes .

Medicine

In medicine, this compound may be explored for its pharmacological properties. Research is ongoing to determine its potential as a therapeutic agent for various diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrofuro[3,2-c]pyridin-4-amine
  • 2,3-Dihydrofuro[3,2-c]pyridin-4-carboxylic acid
  • 2,3-Dihydrofuro[3,2-c]pyridin-4-aldehyde

Uniqueness

What sets (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol apart from similar compounds is its methanol group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1,3,10H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEXLMRBHGLUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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